2-Acetamidophenyl benzenesulfonate

Description

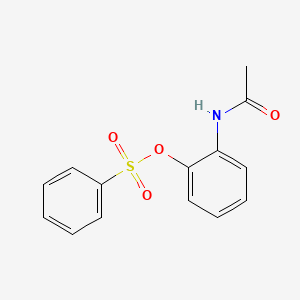

Structure

3D Structure

Properties

IUPAC Name |

(2-acetamidophenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-11(16)15-13-9-5-6-10-14(13)19-20(17,18)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTGQXJIFNCEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Classical and Established Synthetic Pathways to 2-Acetamidophenyl Benzenesulfonate (B1194179)

The traditional synthesis of 2-acetamidophenyl benzenesulfonate and related sulfonate esters has long relied on robust and well-understood chemical transformations. These methods are characterized by their reliability and broad applicability, forming the foundation of sulfonate ester chemistry.

Nucleophilic Substitution and Esterification Mechanisms

The most fundamental approach to forming the sulfonate ester linkage in this compound is through a nucleophilic acyl substitution reaction. In this process, the hydroxyl group of 2-acetamidophenol (B195528) acts as a nucleophile, attacking the electrophilic sulfur atom of a benzenesulfonyl derivative, typically benzenesulfonyl chloride. This reaction is generally conducted in the presence of a base, which serves to deprotonate the phenol (B47542), thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The nucleophilic oxygen of the phenoxide attacks the sulfonyl group, leading to a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling the chloride leaving group to form the stable sulfonate ester. masterorganicchemistry.com The choice of base and solvent is critical to the success of this reaction, with common choices including pyridine, triethylamine (B128534), or aqueous bases in suitable organic solvents. eurjchem.com

The reactivity of carboxylic acid derivatives, including sulfonyl chlorides, is a key factor in these substitution reactions. libretexts.org Acid chlorides are highly reactive, which facilitates the esterification process but also necessitates careful control of reaction conditions to avoid side reactions. libretexts.org

Coupling Reactions for Construction of the Sulfonate Linkage

In addition to classical esterification, various coupling reactions have been developed for the synthesis of sulfonate esters. These methods often involve the use of a metal catalyst to facilitate the formation of the C–O or S–O bond. For instance, palladium-catalyzed cross-coupling reactions have been employed for the formation of C-P bonds from aryl nonaflates, which are structurally related to benzenesulfonates, highlighting the versatility of coupling strategies in forming bonds to aryl systems. acs.org

While direct coupling of 2-acetamidophenol with a sulfonic acid derivative is a common strategy, other approaches involve the coupling of pre-functionalized precursors. For example, methods have been developed for the coupling of aryl halides with sulfinates, which can then be oxidized to the corresponding sulfonate esters. researchgate.net Iron-catalyzed cross-coupling reactions of alkyl sulfonates with arylzinc reagents have also been reported, demonstrating the potential for forming C-C bonds adjacent to a sulfonate group, which could be a strategic approach in more complex syntheses. acs.org

Catalytic Strategies in the Synthesis of this compound

The use of catalysts to promote the synthesis of sulfonate esters has been an area of significant research, aiming to improve reaction efficiency, selectivity, and environmental footprint. A variety of catalysts have been explored, ranging from simple inorganic bases to complex transition metal systems.

For example, a facile synthesis of sulfonate esters from phenols has been demonstrated using catalytic potassium fluoride (B91410) (KF) with N-fluorobenzenesulfonimide (NFSI) and potassium carbonate (K2CO3). researchgate.net This method offers mild reaction conditions and excellent yields. researchgate.net Copper-catalyzed methods have also been developed for the synthesis of sulfonate esters from aryl diazonium tetrafluoroborates and from hydroxypyridines and sodium sulfinates. researchgate.netresearchgate.net These catalytic systems often provide advantages in terms of cost-effectiveness and functional group tolerance. researchgate.net

More recently, photocatalysis has emerged as a powerful tool in organic synthesis. A modular approach for the direct synthesis of aliphatic sulfonate esters using photocatalysis has been developed, involving a three-component cross-coupling reaction of olefins, alcohols, and ammonium (B1175870) bisulfite. acs.org This method highlights the potential for developing novel catalytic strategies for sulfonate ester synthesis under mild conditions. acs.org

Innovations in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the application of green chemistry principles and innovative technologies, such as microwave-assisted synthesis, to the production of sulfonate esters.

Green Chemistry Principles Applied to Synthetic Protocols

Green chemistry aims to reduce the environmental impact of chemical processes by, for example, using less hazardous reagents, minimizing waste, and employing renewable resources. In the context of sulfonate ester synthesis, several green approaches have been reported.

One notable example is the use of recyclable ionic liquids as both solvents and nucleophilic reagents in the nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org This approach eliminates the need for volatile organic solvents and allows for the easy recycling of the reaction medium. organic-chemistry.org Another green strategy involves the electrochemical synthesis of β-alkoxyl sulfonate esters from alkenes, alcohols, and potassium metabisulfite (B1197395). rsc.orgrsc.org This method avoids the use of transition-metal catalysts and chemical oxidants, offering an environmentally friendly alternative to traditional methods. rsc.orgrsc.org

The development of water-based or solvent-free reaction conditions also aligns with the principles of green chemistry. researchgate.net For instance, an environmentally benign approach to synthesize sulfonate esters has been developed using aqueous bases and more environmentally friendly solvents, affording good to excellent yields. eurjchem.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has gained significant attention as a tool for accelerating chemical reactions and improving yields. The application of microwave irradiation to the synthesis of sulfonate esters has been shown to dramatically reduce reaction times and, in some cases, improve product purity.

A convenient microwave-assisted synthesis of sulfonamides from pentafluorophenyl (PFP) sulfonate esters has been described, which proceeds in good yields without the need for chromatographic purification. researchgate.net This methodology is suitable for diversity-oriented synthesis due to its speed and simplicity. researchgate.net Furthermore, a direct and facile microwave-assisted synthesis of sulfonamides from sulfonic acids has been reported, which significantly shortens reaction times and prevents the formation of by-products. researchgate.net

In the context of producing related compounds, the synthesis of methyl ester sulfonate from palm oil has been successfully achieved using microwave-assisted heating for both the transesterification and sulfonation steps. ugm.ac.idits.ac.idscispace.com This demonstrates the potential of microwave technology to enhance the efficiency of reactions involving sulfonate group formation. ugm.ac.idits.ac.idscispace.com

Table of Research Findings on Sulfonate Ester Synthesis

| Synthetic Approach | Key Features | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Classical Esterification | Nucleophilic substitution | Base (e.g., pyridine, triethylamine) | Varies | Good to Excellent | eurjchem.com |

| KF/NFSI Catalysis | Mild, efficient | Catalytic KF, NFSI, K2CO3 | Mild | Excellent | researchgate.net |

| Copper Catalysis | Cost-effective, good tolerance | CuI, CuBr2 | Varies | Good | researchgate.netresearchgate.net |

| Photocatalysis | Modular, mild conditions | 4CzIPN*, NH4HSO3 | Room Temperature | Good | acs.org |

| Ionic Liquid-Mediated | Green, recyclable | [bmim][X] (X = Cl, Br, I, etc.) | Mild | Excellent | organic-chemistry.org |

| Electrochemical Synthesis | Transition-metal-free, green | Potassium metabisulfite | Room Temperature | Good | rsc.orgrsc.org |

| Microwave-Assisted | Rapid, high yield | Varies | Microwave irradiation | Good to Excellent | researchgate.netresearchgate.netugm.ac.idits.ac.idscispace.com |

Table of Compounds

| Compound Name |

|---|

| 2-Acetamidophenol |

| This compound |

| 2-Aminophenol (B121084) |

| 2-Indole acetic acid |

| 4-(Dimethylamino)pyridine |

| Acetic acid |

| Acetic anhydride (B1165640) |

| Ammonium bisulfite |

| Benzenesulfonyl chloride |

| Carbonyldiimidazole |

| Di-isobutyl aluminum hydride |

| Diphenylphosphine oxide |

| Ethylacetoacetate |

| Hippuric acid |

| Isopentyl alcohol |

| Methyl ester sulfonate |

| N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide |

| N-fluorobenzenesufonimide |

| o-Phenylenediamine (B120857) |

| Pentafluorophenyl sulfonate |

| Phthalimide |

| Potassium fluoride |

| Potassium metabisulfite |

| Pyridine |

| Sodium acetate (B1210297) |

| Sodium bisulfite |

| Sulfuric acid |

| Thiosemicarbazide |

| 4-Toluenesulfonyloxy benzaldehyde |

Flow Chemistry Methodologies for Efficient Production

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods. nih.gov In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This fine control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. nih.gov

While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry can be applied to its production. The synthesis of sulfonate esters and sulfonamides has been successfully demonstrated in flow reactors. acs.org For instance, a fully automated flow-through process has been developed for the production of secondary sulfonamides, highlighting the potential for high-throughput synthesis and purification. acs.org The use of packed-bed reactors with immobilized reagents or scavengers, such as polymer-supported sulfonic acids, can streamline the purification process by removing excess reagents or by-products in-line. acs.orgdurham.ac.uk

The reaction to form the sulfonate ester bond in this compound, typically achieved by reacting 2-acetamidophenol with benzenesulfonyl chloride in the presence of a base, could be readily adapted to a flow process. This would involve pumping a solution of the phenol and base, and a separate solution of the sulfonyl chloride, to a mixing point and then through a heated or cooled reactor coil to control the reaction. The continuous nature of flow chemistry would allow for rapid optimization of reaction conditions and could lead to higher yields and purity compared to batch processing. acs.org

Chemo- and Regioselectivity in Synthetic Transformations

The synthesis of this compound from 2-aminophenol involves two key transformations: acetylation of the amino group and sulfonylation of the hydroxyl group. The order and selectivity of these reactions are crucial for the successful synthesis of the target compound.

The amino group of 2-aminophenol is generally more nucleophilic than the hydroxyl group, leading to preferential reaction with an acylating agent. Therefore, the synthesis typically begins with the acetylation of the amino group of 2-aminophenol to form 2-acetamidophenol. This step protects the amino group and also serves to direct subsequent electrophilic substitutions.

The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution. ijarsct.co.in However, the sulfonylation of the hydroxyl group is not an aromatic substitution but rather a reaction at the oxygen atom. The key aspect of selectivity in the synthesis of this compound is the chemoselective reaction of the hydroxyl group over any potential N-sulfonylation or C-sulfonylation of the aromatic ring. The formation of the O-sulfonylated product is favored under standard conditions for sulfonate ester synthesis (e.g., reaction of a phenol with a sulfonyl chloride in the presence of a base like triethylamine or pyridine).

In cases where substituted 2-aminophenols are used, the regioselectivity of the sulfonylation can be influenced by the electronic and steric effects of the substituents on the phenolic ring. rsc.org However, for the synthesis of the parent compound, the primary challenge is achieving chemoselectivity.

Synthesis of Structurally Modified this compound Analogues and Derivatives

The synthesis of analogues of this compound allows for the systematic exploration of how different structural features influence its properties. Modifications can be introduced on the aromatic rings, the acetamide (B32628) moiety, or by introducing chirality.

Substituents can be introduced on either the phenyl ring derived from 2-aminophenol or the phenyl ring of the benzenesulfonate group. A common strategy is to use substituted starting materials. For example, reacting a substituted 2-aminophenol with benzenesulfonyl chloride or reacting 2-acetamidophenol with a substituted benzenesulfonyl chloride.

A study on the synthesis of indole (B1671886) acetic acid sulfonate derivatives demonstrated the synthesis of a variety of this compound analogues with substituents on the benzenesulfonate ring. rsc.org In this work, N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide was reacted with various substituted benzenesulfonyl chlorides to yield a library of compounds. rsc.org A similar approach can be envisioned starting from 2-acetamidophenol. The table below shows examples of substituted benzenesulfonyl chlorides that can be used to generate analogues of this compound.

| Substituted Benzenesulfonyl Chloride | Resulting Substituent on Benzenesulfonate Ring |

| 4-Methylbenzenesulfonyl chloride | 4-Methyl |

| 4-Methoxybenzenesulfonyl chloride | 4-Methoxy |

| 4-Chlorobenzenesulfonyl chloride | 4-Chloro |

| 4-Nitrobenzenesulfonyl chloride | 4-Nitro |

| 2-Mesitylenesulfonyl chloride | 2,4,6-Trimethyl |

| Biphenyl-4-sulfonyl chloride | 4-Phenyl |

| 2-Naphthalenesulfonyl chloride | 2-Naphthyl |

This table is illustrative of the types of commercially available or synthetically accessible sulfonyl chlorides that can be used to create a diverse range of analogues.

Varying the Acyl Group: Instead of an acetyl group, other acyl groups can be introduced by reacting 2-aminophenol with different acyl chlorides or anhydrides. For example, using propionyl chloride would yield a propanamide analogue, while using benzoyl chloride would result in a benzamide (B126) derivative.

N-Alkylation: The amide nitrogen can be alkylated. For example, N-methylation of the acetamide has been shown to be tolerated in some classes of N-aryl acetamides. acs.org This modification would typically be carried out after the formation of the acetamide but before the sulfonylation step.

Replacing the Acetamide Group: In a more significant modification, the entire acetamide moiety could be replaced with other functional groups. For instance, replacing the acetamide with a different linker or a heterocyclic structure could lead to novel classes of compounds. nih.gov

The following table illustrates potential modifications to the acetamide group:

| Modification Type | Reagent/Strategy | Resulting Moiety |

| Acyl Group Variation | Propionyl chloride | N-(2-hydroxyphenyl)propanamide |

| Benzoyl chloride | N-(2-hydroxyphenyl)benzamide | |

| N-Alkylation | Methyl iodide (after acetamide formation) | N-methyl-N-(2-hydroxyphenyl)acetamide |

| Acetamide Replacement | Synthesis of alternative linkers | Varies depending on the linker |

The parent molecule, this compound, is achiral. Chirality can be introduced into its analogues through several strategies, leading to enantiomerically pure or enriched compounds whose stereochemistry can be crucial for their biological activity.

One approach is to introduce a chiral center in one of the substituents. For example, using a chiral acyl chloride to modify the acetamide moiety would result in a diastereomeric mixture if the rest of the molecule is achiral, or a single diastereomer if a chiral starting material is used.

A more direct approach involves the stereoselective synthesis of molecules where the sulfur atom of the sulfonate or a related group is a stereocenter. While sulfonate esters are typically not chiral at the sulfur atom, related sulfinate esters are. There has been significant progress in the stereoselective synthesis of chiral sulfinates. nih.gov For example, the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst can produce enantioenriched sulfinate esters. nih.gov It is conceivable that a chiral analogue of this compound could be prepared where the benzenesulfonate group is replaced by a chiral benzenesulfinate (B1229208) ester.

Another strategy involves introducing a chiral auxiliary to direct a stereoselective reaction, followed by its removal. While not directly applicable to the synthesis of the parent compound, this principle could be used in the synthesis of more complex, chiral analogues. The stereoselective hydrogenation of a folic acid dimethyl ester benzenesulfonate salt has been reported as a method to access optically pure L-tetrahydrofolic acid, demonstrating the use of a benzenesulfonate salt of a chiral molecule. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of 2-Acetamidophenyl Benzenesulfonate (B1194179) Transformations

The reactivity of 2-acetamidophenyl benzenesulfonate is a subject of interest in understanding the fundamental principles of organic reactions. The sulfonate ester group is a key player, often acting as a leaving group in substitution reactions. The neighboring acetamido group can also influence the reaction outcomes through electronic and steric effects.

Investigation of Nucleophilic Attack Pathways at the Sulfonate Ester

The sulfonate ester in this compound is susceptible to attack by nucleophiles. This process, known as nucleophilic substitution, can proceed through different mechanistic pathways. A common pathway is the SN2 mechanism, where the nucleophile attacks the carbon atom attached to the sulfonate group, leading to the displacement of the benzenesulfonate anion in a single, concerted step. The rate of this reaction is influenced by the strength of the nucleophile and the steric hindrance around the reaction center.

Another possibility is a nucleophilic attack at the sulfur atom of the sulfonate group. This is particularly relevant in reactions with strong nucleophiles and can lead to the cleavage of the sulfur-oxygen bond. The conventional method for synthesizing sulfonamides, for instance, involves the reaction of primary or secondary amines with sulfonyl chlorides, proceeding via nucleophilic addition to the sulfur atom followed by the elimination of a chloride leaving group. researchgate.net While less common for sulfonate esters compared to sulfonyl chlorides, this pathway can be a competing process under certain conditions.

Studies on related systems, such as the dehalogenation of aromatic compounds, have explored nucleophilic aromatic substitution mechanisms where a hydride acts as the nucleophile. science.gov While not directly involving a sulfonate ester, these studies provide insights into the complexities of nucleophilic attack on aromatic systems. The presence of the acetamido group can also direct the nucleophilic attack to specific positions on the aromatic ring, influencing the regioselectivity of the reaction.

Hydrolysis and Solvolysis Kinetics and Mechanisms

Hydrolysis and solvolysis are reactions where the solvent, such as water or an alcohol, acts as the nucleophile. The study of the kinetics of these reactions for sulfonate esters, like this compound, provides valuable information about the reaction mechanism. For instance, the rates of acetolysis of 2-substituted cyclohexyl benzenesulfonates have been investigated to understand the influence of neighboring groups on the reaction rate. acs.org

The hydrolysis of sulfonate esters can be accelerated under certain conditions. For example, research on the hydrolysis of cellulose (B213188) fibers showed that substitution could significantly increase the hydrolysis rate in amorphous regions. science.gov While a different system, this highlights the principle that the local chemical environment can have a profound impact on reaction kinetics. The mechanism of hydrolysis often involves the formation of a tetrahedral intermediate after the nucleophilic attack of a water molecule on the sulfur atom of the sulfonate group.

Palladium-Catalyzed Reactions Involving this compound

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling a wide range of transformations. rsc.org Aryl sulfonates, including benzenesulfonates, can participate in palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. These reactions typically involve the oxidative addition of the aryl sulfonate to a palladium(0) complex, forming a palladium(II) intermediate. This intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds.

For example, palladium-catalyzed C-N cross-coupling reactions are widely used for the synthesis of arylamines. acs.org While the direct use of this compound in such reactions is not extensively documented in the provided search results, the general reactivity of aryl sulfonates in palladium catalysis suggests its potential as a substrate. Palladium-catalyzed ortho-halogenations of acetanilides have been developed, demonstrating the ability to functionalize the C-H bond adjacent to the acetamido group. beilstein-journals.org This indicates that the acetamido group can act as a directing group in such transformations.

Furthermore, palladium-catalyzed cascade reactions involving C-H activation and annulation are powerful methods for constructing complex aromatic and heterocyclic compounds. snnu.edu.cn The principles of these reactions could potentially be applied to substrates like this compound to build more elaborate molecular architectures.

Role of this compound as a Synthon or Intermediate in Complex Organic Synthesis

In the strategic planning of an organic synthesis, known as retrosynthetic analysis, molecules are conceptually broken down into simpler fragments called synthons. lkouniv.ac.inic.ac.ukijciar.com this compound can be considered a synthon for various reactive intermediates, making it a valuable building block in the synthesis of more complex molecules. thieme-connect.de

Formation of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.netresearchgate.net this compound contains both a nucleophilic nitrogen (after potential deprotection of the acetyl group) and an electrophilic carbon attached to the sulfonate group, making it a suitable precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization.

For instance, the intramolecular nucleophilic attack of the amide nitrogen onto the carbon bearing the benzenesulfonate could, in principle, lead to the formation of a benzoxazole (B165842) ring system after subsequent rearrangement. Photochemical cyclizations are another powerful tool for synthesizing a variety of heterocyclic structures under mild conditions. chim.it The synthesis of heterocyclic compounds often involves the reaction of a starting material with a bifunctional reagent. For example, thiazolidine-2,4-dione can be prepared from thiourea (B124793) and chloroacetic acid. jmchemsci.com Similarly, this compound could be envisioned to react with appropriate partners to construct diverse heterocyclic frameworks.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are processes that form new rings. nih.govmdpi.com In these reactions, this compound could act as one of the components. For example, the acetamido group could participate in a condensation reaction with a carbonyl compound, while the benzenesulfonate could be involved in a subsequent cyclization step.

Palladium-catalyzed annulation reactions, in particular, have emerged as a powerful strategy for building cyclic structures. snnu.edu.cn A hypothetical reaction could involve the initial palladium-catalyzed coupling of this compound with an alkyne, followed by an intramolecular cyclization to form a substituted indole (B1671886) or quinoline (B57606) derivative. The development of such reactions would further expand the synthetic utility of this versatile compound.

Michael Addition Reactions with this compound Derivatives

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org The reaction is driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The mechanism typically proceeds in three main steps: deprotonation of the donor to form a nucleophilic enolate, conjugate addition to the acceptor, and subsequent protonation of the resulting enolate. masterorganicchemistry.comlibretexts.org

While direct studies on this compound as a Michael acceptor are not extensively documented, research on its derivatives provides significant insight into this reactivity. Specifically, derivatives where the core structure is part of a larger, activated system demonstrate the capacity to undergo Michael additions.

One notable example involves an oxazolone (B7731731) derivative, (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate, which contains the benzenesulfonate ester group. modernscientificpress.comcup.edu.cn This compound serves as a Michael acceptor and reacts with various active methylene (B1212753) compounds, which act as Michael donors. modernscientificpress.comcup.edu.cn The addition of secondary amines such as piperidine (B6355638) and morpholine (B109124) to the olefinic double bond of this oxazolone derivative in dry benzene (B151609) further demonstrates its susceptibility to nucleophilic attack, a characteristic of Michael acceptors. modernscientificpress.comcup.edu.cn

In a different study, a derivative of 2-methoxycinnamanilide was shown to undergo an intermolecular Michael addition where benzene acted as the unconventional Michael donor in the presence of aluminum chloride. cust.edu.tw This led to the formation of a 3,3-diphenylpropionanilide derivative, confirming that the core anilide structure, when part of a suitable α,β-unsaturated system, can facilitate this reaction. cust.edu.tw

Kinetic and Thermodynamic Analysis of Reactions Involving the Compound

The rates and energetic profiles of reactions are fundamental to understanding their mechanisms and feasibility. For reactions involving derivatives of this compound, kinetic and thermodynamic analyses provide crucial data.

Kinetic studies offer insights into the reaction mechanism and rate-determining steps. A key example is the investigation of the intramolecular dehydrogenative coupling of 3-(N-benzylacetamido)phenyl pyridine-2-sulfonate (B372464), a derivative of the title compound. mdpi.com To elucidate the mechanism, a kinetic isotope effect (KIE) experiment was conducted by comparing the reaction rates of the standard substrate and its deuterated analogue. mdpi.com

| Experiment Type | Substrates | Result (KIE value) | Implication |

|---|---|---|---|

| Parallel Competition Reaction | 1a and [D7]-1a | 3.04 | Cleavage of the C-H bond is involved in the rate-determining step. |

The observed KIE value of 3.04 suggests that the cleavage of the C-H bond on the aromatic ring is a part of the rate-determining step of the reaction, which helps to rule out a simple electrophilic aromatic palladation mechanism. mdpi.com

Thermodynamic analysis quantifies the energy changes during a reaction. Generally, the Michael addition reaction is considered thermodynamically favorable because the strong carbon-carbon single bond formed in the product is energetically more stable than the carbon-carbon double bond broken in the starting material. libretexts.org While specific thermodynamic data for this compound reactions is sparse, studies on structurally related compounds provide a framework for the parameters investigated. For instance, in the analysis of a copper(II) complex of a related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, thermodynamic activation parameters such as activation energy (ΔE), enthalpy (ΔH), and entropy (ΔS*) were calculated from thermal analysis data. nih.gov Such analyses are critical for determining the spontaneity and energy barriers of a reaction.

Solvent Effects and Reaction Environment Influences on Reactivity

The synthesis of various derivatives showcases the importance of solvent selection. In the reactions of the (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate, different solvents were employed depending on the nucleophile and desired product. modernscientificpress.comcup.edu.cn For example, reactions with diamines to form imidazolone (B8795221) derivatives were successfully carried out in either absolute ethanol (B145695) or glacial acetic acid. modernscientificpress.comcup.edu.cn The Michael addition of secondary amines to the same substrate was performed in dry benzene. modernscientificpress.comcup.edu.cn This indicates that both protic and aprotic solvents can be suitable, with the choice depending on the specific transformation.

In the palladium-catalyzed intramolecular dehydrogenative coupling of 3-(N-benzylacetamido)phenyl pyridine-2-sulfonate derivatives, the reaction environment was critical. mdpi.com The reaction was performed in trifluoroethanol (CF₃CH₂OH) under an air atmosphere. mdpi.com The choice of this highly polar, non-coordinating solvent was instrumental for the success of the C-H/C-H coupling. Furthermore, the study noted that the nature of the protecting group on the phenol (B47542) was crucial; the reaction yielded the desired product only when the O-(2-pyridyl)sulfonyl group was used, while other directing groups failed. mdpi.com This highlights a synergistic effect between the solvent and the substrate's structural features.

| Derivative Type | Reaction Type | Solvent | Reference |

|---|---|---|---|

| Oxazolone Derivative | Reaction with Diamines | Absolute Ethanol | modernscientificpress.com, cup.edu.cn |

| Oxazolone Derivative | Reaction with Diamines | Glacial Acetic Acid | modernscientificpress.com, cup.edu.cn |

| Oxazolone Derivative | Michael Addition of Amines | Dry Benzene | modernscientificpress.com, cup.edu.cn |

| N-benzylacetamido Derivative | Intramolecular C-H/C-H Coupling | Trifluoroethanol | mdpi.com |

These findings underscore the necessity of carefully optimizing the solvent and reaction conditions to control the reactivity of this compound derivatives and achieve desired synthetic outcomes.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution.

Advanced Multi-dimensional NMR Techniques for Detailed Structural Assignment

For instance, in similar acetamidophenyl derivatives, 1H NMR spectra are used to identify aromatic and aliphatic protons. chemicalbook.comchemicalbook.com The chemical shifts, splitting patterns, and integration values provide initial structural clues. youtube.com 13C NMR complements this by identifying the carbon skeleton. researchgate.net Multi-dimensional techniques would then be used to resolve ambiguities and confirm assignments. For example, HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range couplings (2-3 bonds), helping to piece together the acetamido, phenyl, and benzenesulfonate (B1194179) moieties. This comprehensive approach ensures an unambiguous assignment of all NMR signals to their respective atoms within the molecular structure. mdpi.com

Conformational Analysis and Dynamic NMR Studies

The flexibility of the 2-Acetamidophenyl benzenesulfonate molecule, particularly around the ester and amide linkages, makes conformational analysis and dynamic NMR studies crucial for understanding its behavior in solution. These studies can reveal the presence of different conformers and the energy barriers between them. researchgate.netut.ee

Variable temperature NMR experiments can be employed to study dynamic processes such as restricted rotation around the C-N amide bond or the C-O ester bond. ut.ee At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for different conformers. copernicus.org As the temperature increases, these signals may broaden and coalesce as the rate of rotation increases. copernicus.org Lineshape analysis of these temperature-dependent spectra allows for the calculation of the activation energy for the rotational barriers. ut.eecopernicus.org Such studies provide valuable insights into the conformational preferences and flexibility of the molecule, which can be critical for understanding its interactions with other molecules. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The assignment of these frequencies is fundamental to confirming the molecular structure.

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Reference |

| N-H Stretch (Amide) | ~3300 | cup.edu.cn |

| C=O Stretch (Amide) | ~1680-1650 | cup.edu.cn |

| S=O Stretch (Sulfonate) | ~1360-1340 (asymmetric), ~1180-1160 (symmetric) | cup.edu.cn |

| C-O Stretch (Ester) | ~1200-1100 | |

| Aromatic C-H Stretch | >3000 | |

| Aromatic C=C Stretch | ~1600-1450 | cup.edu.cn |

This table presents expected frequency ranges based on general spectroscopic principles and data from related compounds.

Hydrogen Bonding Network Characterization

The presence of the amide group in this compound allows for the formation of intermolecular hydrogen bonds. vulcanchem.com The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the sulfonate oxygens (S=O) can act as acceptors.

IR and Raman spectroscopy are highly sensitive to hydrogen bonding. rsc.orgmdpi.com The formation of hydrogen bonds typically leads to a broadening and red-shifting (lower frequency) of the N-H stretching vibration. nih.gov The extent of this shift can provide information about the strength of the hydrogen bonds. mdpi.com By analyzing the concentration dependence of the N-H and C=O stretching frequencies in different solvents, it is possible to characterize the hydrogen bonding network in detail. Far-infrared spectroscopy can also be used to probe the low-frequency vibrational modes associated with intermolecular hydrogen bonds directly. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. raco.cat

For this compound, the mass spectrum would show a molecular ion peak (M+) or a protonated molecule peak ([M+H]+) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition from the precise mass.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways. libretexts.orgscirp.org

Plausible Fragmentation Pathways:

Cleavage of the ester bond: This is a common fragmentation pathway for esters and would result in the formation of a benzenesulfonyl cation and a 2-acetamidophenoxy radical, or a benzenesulfonate radical and a 2-acetamidophenyl cation.

Cleavage of the amide bond: Fragmentation of the acetamido group could lead to the loss of a ketene (B1206846) molecule (CH2=C=O) or an acetyl radical.

Loss of SO2: The sulfonate group can lose a molecule of sulfur dioxide.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. For this compound, with a molecular formula of C₁₄H₁₃NO₄S, the expected exact mass can be calculated. This experimental precision allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Exact Mass | 291.0565 |

| Monoisotopic Mass | 291.0565 Da |

Table 1. Elemental Composition Data for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the precursor ion (m/z 292.0638, [M+H]⁺) undergoes collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. Key fragment ions observed include m/z 150.0599, corresponding to the [C₈H₈NO₂]⁺ fragment, and m/z 108.0444, corresponding to the [C₇H₆N]⁺ fragment. This fragmentation behavior is consistent with the cleavage of the ester linkage and subsequent rearrangements, confirming the connectivity of the acetamidophenyl and benzenesulfonate moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV-Vis light by this compound provides information about its chromophores and the energy levels of its electrons.

Chromophore Analysis and Absorption Characteristics

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the electronic transitions within its aromatic rings and amide group. The benzene (B151609) ring of the benzenesulfonate group and the acetamidophenyl group act as the primary chromophores. The spectrum typically exhibits strong absorptions in the ultraviolet region, which can be attributed to π → π* transitions within the aromatic systems.

Solvatochromism Studies

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. Studies on related acetanilide (B955) derivatives have shown that the position of the maximum absorption wavelength (λmax) can be influenced by the solvent environment. While specific solvatochromism data for this compound is not extensively documented in readily available literature, it is anticipated that increasing solvent polarity would lead to shifts in the absorption bands due to differential stabilization of the ground and excited states.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Polymorphic Forms and Crystallization Strategies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of chemical compounds, significantly influencing their physical and chemical properties such as solubility, stability, and bioavailability. While specific studies on the polymorphism of this compound are not extensively documented, the behavior of its constituent moieties, acetanilide and benzenesulfonate, provides a basis for predicting its crystallographic characteristics. Acetanilide and its derivatives are known to exhibit polymorphism, suggesting that this compound may also exist in different crystalline forms. umsl.edu

The crystallization process is paramount in isolating and obtaining specific polymorphs. The choice of solvent, temperature, and cooling rate are determining factors in the resulting crystal structure. General crystallization strategies that can be applied to this compound include:

Solvent Evaporation: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. The gradual increase in concentration promotes the formation of well-ordered crystals. For related compounds like acetanilide, recrystallization from water is a common purification method. wikipedia.org

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling can influence the size and form of the crystals.

Vapor Diffusion: This method is effective for obtaining high-quality single crystals from small amounts of material. A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the volatile solvent's vapor into the solution gradually reduces the solubility of the compound, leading to crystallization. unifr.ch

Anti-Solvent Addition: This technique involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, thereby reducing its solubility and causing it to crystallize.

The potential for polymorphism in this compound necessitates thorough screening and characterization to ensure the desired and most stable form is produced for any specific application.

| Crystallization Technique | Description | Key Parameters |

| Solvent Evaporation | Slow evaporation of solvent from a solution to induce crystallization. | Solvent choice, temperature, evaporation rate. |

| Cooling Crystallization | Cooling a saturated solution to decrease solubility and form crystals. | Cooling rate, initial concentration, solvent. |

| Vapor Diffusion | Gradual diffusion of a volatile anti-solvent vapor into the compound's solution. | Solvent/anti-solvent pair, temperature. |

| Anti-Solvent Addition | Addition of a miscible solvent in which the compound is insoluble. | Rate of addition, solvent/anti-solvent pair. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Radical species can be generated through various mechanisms, including thermal decomposition, photolysis, or chemical reactions. In the context of this compound, radical intermediates could potentially form through homolytic cleavage of bonds under stress, such as the C-O or S-O bonds in the benzenesulfonate group or at the acetamido side chain.

ESR spectroscopy can provide detailed information about the structure and environment of these radicals. The key parameters obtained from an ESR spectrum are the g-factor, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This hyperfine structure provides a "fingerprint" of the radical, allowing for its identification. libretexts.org

In related studies, spin traps like 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS) have been used to detect and identify transient radicals. nih.govnih.gov These spin traps react with unstable radicals to form more stable nitroxide radicals that can be readily detected by ESR. This approach could be employed to investigate radical formation during the degradation of this compound. The detection of such radical intermediates is crucial for understanding degradation mechanisms and potential reactivity.

Thermal Analysis Methods (e.g., TG-DTG, DTA) for Decomposition Pathways

Thermal analysis techniques are essential for determining the stability and decomposition profile of chemical compounds. Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) provide valuable information about mass loss and thermal events as a function of temperature.

Although specific thermal analysis data for this compound is limited, studies on acetanilide and its derivatives offer significant insights into its expected thermal behavior. researchgate.netasme.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This is used to determine the temperatures at which the compound decomposes and the extent of mass loss at each stage. For a compound like this compound, one would expect a multi-stage decomposition, potentially starting with the loss of the acetamido group, followed by the cleavage of the sulfonate ester linkage and subsequent degradation of the aromatic rings.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The peaks on the DTG curve correspond to the temperatures of maximum decomposition rate for each stage, providing a clearer resolution of overlapping decomposition events.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. Endothermic events (like melting or vaporization) and exothermic events (like decomposition or crystallization) are observed as peaks. For acetanilide, a sharp endothermic peak corresponding to its melting point is typically observed around 114-116°C. asme.orgresearchgate.net A similar melting endotherm would be expected for this compound, followed by exothermic peaks at higher temperatures corresponding to its decomposition.

Table of Thermal Properties for Acetanilide and Related Derivatives

| Compound | Melting Point (°C) | Onset Decomposition Temp. (°C) | Reference(s) |

| Acetanilide | 114.3 | ~200 | latamjpharm.org |

| 4-Methoxyacetanilide | 130-132 | >200 | umsl.edu |

| 4-Ethoxyacetanilide (Phenacetin) | 134.5 | >200 | latamjpharm.org |

| N-(3-hydroxyphenyl)acetamide | 148-151 | >200 | acs.org |

This data suggests that this compound would exhibit a distinct melting point and would likely begin to decompose at temperatures above 200°C. The precise decomposition profile would depend on the relative stability of the amide and sulfonate ester bonds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., DFT) on 2-Acetamidophenyl Benzenesulfonate (B1194179)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 2-Acetamidophenyl benzenesulfonate.

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations can elucidate the electronic structure, the distribution of electrons, and the nature of the frontier molecular orbitals.

Electronic Structure and Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. chalcogen.ro A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com For aromatic compounds containing sulfonate and amide groups, the HOMO is often localized on the electron-rich phenyl rings and the acetamido group, while the LUMO may be distributed over the benzenesulfonate moiety, which acts as an electron-withdrawing group. researchgate.net

Charge Distribution Analysis: Understanding how charge is distributed across the atoms of this compound is essential for predicting its electrostatic interactions and reactive sites. Methods such as Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), performed through DFT calculations, provide a way to assign partial charges to each atom. researchgate.net These analyses can reveal the electrophilic and nucleophilic centers within the molecule. For instance, the oxygen atoms of the sulfonate and carbonyl groups are expected to carry significant negative charges, making them potential sites for electrophilic attack, while the sulfur atom and the carbonyl carbon would be more electropositive.

Table 1: Illustrative Frontier Orbital Data and Global Reactivity Descriptors This table presents theoretical values for a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, to illustrate the typical output of DFT calculations. The exact values for this compound would require specific calculation.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.21 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.54 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | 4.67 | Correlates with chemical reactivity and stability. |

| Ionization Potential | I | 6.21 | Energy required to remove an electron. |

| Electron Affinity | A | 1.54 | Energy released when an electron is added. |

| Electronegativity | χ | 3.875 | Tendency to attract electrons. |

| Chemical Hardness | η | 2.335 | Resistance to change in electron configuration. |

| Chemical Softness | S | 0.428 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index | ω | 3.20 | Measures the electrophilic power of a molecule. |

Data adapted from studies on structurally similar compounds to illustrate the concepts. ajchem-a.comresearchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups. nih.gov For this compound, key vibrational modes would include N-H stretching of the amide, C=O stretching, asymmetric and symmetric stretching of the SO3 group, and various aromatic C-H and C-C stretching and bending modes. nih.govnih.gov Comparing the calculated and experimental spectra helps validate the accuracy of the computational model and provides a detailed understanding of the molecule's vibrational properties.

Beyond these global descriptors, local reactivity can be predicted using Fukui functions. Fukui function analysis helps to identify the specific atoms or regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This is achieved by analyzing the change in electron density at a specific site when an electron is added to or removed from the molecule. For this compound, this analysis could pinpoint the most reactive sites for potential chemical modifications or reactions. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on a single, optimized geometry (a minimum on the potential energy surface), molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. aps.org

For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-N, C-O, S-O), MD simulations are invaluable for exploring its conformational space. su.se These simulations can reveal the preferred three-dimensional structures, the dynamics of conformational changes, and the relative stability of different conformers in various environments (e.g., in a vacuum or in a solvent). semanticscholar.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for predicting the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. cecam.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, these methods could be used to predict its synthetic pathways or its decomposition mechanisms. escholarship.org For instance, the alkaline hydrolysis of the ester bond is a likely reaction. Computational modeling could elucidate the step-by-step mechanism, whether it proceeds through a direct nucleophilic attack on the sulfur atom or involves the formation of an intermediate, and calculate the energy barriers for each step. science.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, QTAIM)

In the solid state, the properties of a material are governed by the way molecules pack together and the intermolecular interactions that hold them in place.

Hirshfeld Surface Analysis: This is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors. By mapping various properties onto this surface, such as the distance to the nearest atom outside the surface (dnorm), one can identify regions involved in strong or weak intermolecular contacts. nih.gov The associated 2D fingerprint plots provide a quantitative summary of these interactions, showing the proportion of the surface involved in different types of contacts (e.g., H···O, H···H, C···H). nih.govresearchgate.net For this compound, this analysis would highlight the importance of hydrogen bonds involving the N-H group and the oxygen atoms, as well as other weaker interactions like π-π stacking between the phenyl rings.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. nih.gov By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can characterize the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions, validating the strength of interactions predicted by other methods. nih.gov

In Silico Modeling for Structural Insights and Compound Design

Theoretical and computational chemistry provides a powerful lens for examining the structural features and potential interactions of this compound at the molecular level. Through in silico modeling techniques, researchers can predict and analyze its three-dimensional structure, electronic properties, and binding affinities with biological targets, thereby guiding the design of new, more effective compounds. These computational approaches, including molecular docking and molecular dynamics, offer insights that complement experimental data.

Detailed research into compounds structurally related to this compound, such as 2-acetamidophenyl acetate (B1210297) (2-AAPA), demonstrates the utility of these methods. For instance, computational predictions of possible crystal structures (polymorphs) can identify the most stable conformation of a molecule. nih.gov In the case of 2-AAPA, ab initio methods were successfully used to predict the stable crystal structure, which was then validated against experimental X-ray diffraction data. nih.gov

Molecular docking simulations are a cornerstone of in silico compound design, allowing for the prediction of how a ligand like this compound might bind to a protein's active site. These studies calculate a docking score, which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. For example, docking studies of 2-AAPA against influenza neuraminidase have been performed to confirm its binding affinity. nih.gov Similarly, docking studies on a series of indole (B1671886) acetic acid sulfonate derivatives identified crucial interactions with amino acid residues like Lys255, Lys278, and Tyr451 within the active sites of ectonucleotidase enzymes. nih.gov

Hirshfeld surface analysis is another computational tool that provides detailed insights into intermolecular interactions within a crystal. By mapping these interactions, it is possible to visualize and quantify the forces holding the crystal lattice together. For 2-AAPA, this analysis, coupled with 2D fingerprint plots, has been used to examine the intermolecular contacts in both experimentally determined and computationally predicted structures. nih.gov

The strength and nature of these interactions can be further elucidated using the quantum theory of atoms in molecules (QTAIM). This method analyzes the electron density distribution to characterize chemical bonds and non-covalent interactions, validating the strength of interactions observed in docking simulations. nih.gov

These computational approaches are instrumental in structure-activity relationship (SAR) studies. By modeling a series of related compounds, researchers can understand how different functional groups affect binding potency and selectivity. For instance, SAR studies on substituted tetrahydroisoquinolines, which include benzenesulfonate moieties, have shown a preference for electron-deficient groups at certain positions to enhance potency. nih.gov

The data generated from these in silico models are often presented in detailed tables to allow for comparison across different compounds and targets.

Table 1: Example of Molecular Docking Results for Sulfonate Derivatives

| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Reference |

| 2-AAPA | Influenza Neuraminidase | Not specified | Not specified | nih.gov |

| 5j | h-ENPP1 | Not specified | Lys255, Lys278, Asn277 | nih.gov |

| 5e | h-ENPP1 | Not specified | Gly533, Lys528, Tyr451 | nih.gov |

| 5c | h-e5'NT | Not specified | Phe257, Tyr340, Gln465 | nih.gov |

| SIH7 | InhA | Not specified | Not specified | mdpi.com |

Table 2: Example of Computational Analysis Techniques and Their Applications

| Computational Method | Purpose | Application Example | Reference |

| Ab initio methods | Crystal structure prediction | Identification of stable conformers of 2-AAPA. | nih.gov |

| Molecular Docking | Predict binding affinity and mode | Confirmation of 2-AAPA binding to neuraminidase; analysis of indole acetic acid sulfonamides in ectonucleotidases. | nih.govnih.gov |

| Hirshfeld Surface Analysis | Visualize intermolecular interactions | Analysis of crystal packing in 2-AAPA. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze charge density and interaction strength | Validation of intermolecular interaction strength in the 2-AAPA-neuraminidase complex. | nih.gov |

By integrating these diverse computational strategies, a comprehensive understanding of the molecular properties of this compound can be developed. This knowledge is crucial for providing structural insights and for the rational design of novel derivatives with potentially enhanced biological activity.

Applications in Advanced Organic Synthesis and Materials Science

2-Acetamidophenyl Benzenesulfonate (B1194179) in Catalysis and Ligand Design

The unique structural features of 2-Acetamidophenyl benzenesulfonate, which include an amide group, a benzenesulfonate ester, and two aromatic rings, make it a compelling candidate for ligand design in catalysis. The nitrogen and oxygen atoms can act as donor sites for coordination with metal centers, while the bulky phenyl and benzenesulfonate groups can influence the steric environment around the catalyst, impacting its selectivity and activity.

The synthesis of metal complexes involving ligands with acetamido and sulfonate functionalities is well-documented. Typically, these complexes are prepared by reacting a suitable metal salt, such as a chloride or acetate (B1210297) salt of palladium, ruthenium, or copper, with the ligand in an appropriate solvent. bohrium.comacs.orgsysrevpharm.org For instance, a common method involves refluxing the ligand with a metal precursor like [RuCl2(p-cymene)]2 or Pd(OAc)2 to yield the corresponding metal complex. bohrium.com

Characterization of these newly formed complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods:

FT-IR (Fourier-Transform Infrared) Spectroscopy is used to identify the coordination of the ligand to the metal. Shifts in the vibrational frequencies of key functional groups, such as the C=O and N-H of the acetamido group and the S=O of the sulfonate, can confirm complexation. bohrium.com

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand and how it changes upon coordination. Shifts in the proton and carbon signals, particularly those near the donor atoms, are indicative of complex formation. bohrium.com

UV-Vis (Ultraviolet-Visible) Spectroscopy reveals the electronic properties of the complexes and can help in understanding the geometry around the metal center. acs.org

Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are used to determine the molecular weight of the complex, confirming its composition. bohrium.com

X-ray Crystallography: This technique provides the definitive solid-state structure of the metal complexes, showing precise bond lengths, bond angles, and the coordination geometry of the metal center. researchgate.net For example, palladium complexes with related N-heterocyclic carbene-sulfonamide ligands have been shown to adopt a distorted square planar geometry. researchgate.net

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

| FT-IR Spectroscopy | Confirms ligand coordination by observing shifts in functional group frequencies. |

| NMR Spectroscopy | Elucidates the solution-state structure and ligand environment. |

| UV-Vis Spectroscopy | Provides insights into electronic transitions and coordination geometry. |

| Mass Spectrometry | Determines the molecular weight and confirms the composition of the complex. |

| X-ray Crystallography | Reveals the precise solid-state structure, including bond lengths and angles. |

Metal complexes derived from ligands structurally similar to this compound have demonstrated significant catalytic activity in a variety of important organic transformations. The electronic and steric properties of the ligand play a crucial role in the efficacy of the catalyst.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes are workhorses in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. Ligands containing phosphine-sulfonamide or N-heterocyclic carbene (NHC)-sulfonamide motifs have been successfully used in reactions like the Suzuki-Miyaura coupling. nih.govacs.org Cationic palladium(II) methyl complexes with phosphine-sulfonamide ligands have shown high activity for the dimerization of ethylene. nih.gov The presence of the sulfonamide group can influence the coordination mode (N- vs. O-coordination), which in turn affects the reaction pathway and product selectivity. nih.govkaust.edu.sa

Ruthenium-Catalyzed Reactions: Ruthenium complexes are known for their versatility in catalysis. A neutral arene ruthenium(II) complex featuring a sulfonated N,O-chelating ligand has been synthesized and characterized, showing potential applications in catalysis. bohrium.com

Gold-Catalyzed Reactions: Gold(I) complexes with hydrophilic ferrocenylphosphino sulfonate ligands have been used as catalysts for the addition of carboxylic acids to internal alkynes in water, demonstrating the utility of sulfonate-containing ligands in green chemistry applications. mdpi.com

Iron-Catalyzed Reactions: Iron catalysis is an attractive, sustainable alternative to precious metal catalysis. Aryl sulfonate esters have been identified as highly reactive activating groups in iron-catalyzed cross-coupling reactions of aryl chlorides with Grignard reagents. nih.gov

The catalytic performance is typically evaluated by measuring reaction yield, turnover number (TON), and turnover frequency (TOF) under various conditions (e.g., temperature, catalyst loading, solvent).

Development of Functional Materials Utilizing this compound

The distinct chemical functionalities within this compound offer pathways for its integration into functional materials, either as an additive or as a building block in polymer chemistry.

Aromatic amines and phenols are well-known classes of antioxidants that function by terminating free-radical chain reactions. nih.govscholarsresearchlibrary.com They act as chain-breaking antioxidants by donating a hydrogen atom to a peroxyl radical. The acetamido group (-NHCOCH₃) in this compound is a derivative of an aromatic amine. While N-acetylation can sometimes reduce the antioxidant activity compared to the parent amine, it can also increase the stability of the compound. nih.gov The antioxidant mechanism of aromatic amines involves the N-H bond. scholarsresearchlibrary.com

Computational studies on related N-phenylacetamide derivatives have been conducted to predict their performance as corrosion inhibitors for metals like copper, which is often linked to preventing oxidative degradation. researchgate.net While direct studies on this compound as an industrial antioxidant are lacking, its structural similarity to known antioxidants suggests potential in this area. scholarsresearchlibrary.comontosight.ai

The introduction of specific functional groups into polymers is a key strategy for creating advanced materials with tailored properties. Sulfonation is a widely used chemical reaction to introduce sulfonic acid groups (-SO₃H) into a polymer backbone, which modifies properties like thermal stability and hydrophilicity. mdpi.comscielo.brmdpi.com

This compound could potentially be incorporated into polymers in several ways:

Monomer Synthesis: The aromatic rings could be further functionalized with polymerizable groups (e.g., vinyl groups) to create a monomer for polymerization.

Post-Polymerization Modification: The compound could be grafted onto an existing polymer backbone.

Additive: It could be blended with polymers to impart specific properties. For example, sulfonated compounds are used as plasticizers and in the production of ion-exchange materials and membranes. researchgate.net The sulfonation of polymers like polystyrene and poly(eugenol) has been shown to increase their glass transition temperature (Tg) and thermal stability due to strong intermolecular interactions from the sulfonate groups. researchgate.netnih.gov

Design and Application of Advanced Analytical Reagents and Probes

The structure of this compound makes it a suitable scaffold for the development of analytical reagents and fluorescent probes. The sulfonate ester and amide moieties are key features in many reported molecular probes.

Reaction-Based Probes: The cleavage of sulfonate esters and sulfonamides by strong nucleophiles, such as biothiols (e.g., cysteine), is a common strategy for designing "turn-on" fluorescent probes. rsc.org A probe can be designed to be non-fluorescent, but upon reaction with the target analyte, a highly fluorescent molecule is released.

Fluorescent Probe Design: Sulfonamide derivatives are frequently used in the design of fluorescent probes for various applications, including detecting metal ions and targeting specific cellular organelles like the endoplasmic reticulum. acs.orgmdpi.com For example, sulfonamide-BODIPY and sulfonamide-naphthalimide derivatives have been synthesized as fluorescent probes for tumor imaging, leveraging the biocompatibility and targeting ability that the sulfonamide group can confer. arabjchem.orgmdpi.com

Labeling Reagents for HPLC: Benzenesulfonate derivatives have been developed as labeling reagents to enhance the detection of analytes like carboxylic acids and bile acids in High-Performance Liquid Chromatography (HPLC). nih.govnih.gov These reagents react with the target molecules to form derivatives that are highly fluorescent, allowing for sensitive detection. For instance, 2-(5-Benzoacridine)ethyl-p-toluenesulfonate has been used as a sensitive reagent for determining bile acids. nih.gov The benzenesulfonate portion of these reagents often acts as a good leaving group to facilitate the labeling reaction.

Development of Chemosensors and Fluorescent Probes for Chemical Analytes

There is no available data in the scientific literature describing the design, synthesis, or application of This compound as a chemosensor or fluorescent probe for the detection of chemical analytes.

Probes for Studying Reaction Mechanisms (non-biological)

No published studies were found that utilize This compound as a probe for the elucidation of non-biological reaction mechanisms.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Table 1: Potential Applications of AI/ML in the Synthesis of 2-Acetamidophenyl benzenesulfonate (B1194179)

| AI/ML Application | Description | Potential Impact on Synthesis |

|---|---|---|

| Retrosynthesis Planning | AI algorithms predict a series of reactions to break down the target molecule into simple starting materials. engineering.org.cn | Discovery of novel, more efficient, or more sustainable synthetic routes. |

| Reaction Condition Optimization | ML models analyze existing data to predict optimal temperature, pressure, solvent, and catalyst for each synthetic step. acs.orgnih.gov | Increased yield, reduced side products, and lower energy consumption. |

| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify candidates with higher activity and selectivity for sulfonation reactions. | Replacement of stoichiometric reagents with more efficient and recyclable catalysts. |

| Predictive Analytics | Models can predict the properties and potential impurities of the final compound based on the chosen synthetic route. | Improved product quality and streamlined purification processes. |

Sustainable and Environmentally Benign Synthetic Practices for the Compound

The chemical industry is increasingly under pressure to adopt "green" practices that minimize environmental impact. The synthesis of 2-Acetamidophenyl benzenesulfonate and other sulfonate esters is no exception. Future research will focus heavily on developing more sustainable methods that align with the principles of green chemistry.

Key areas of development include:

Solvent Selection : Moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. tandfonline.comtaylorandfrancis.comresearchgate.net

Catalysis : Replacing traditional stoichiometric reagents, which are consumed in the reaction and generate waste, with catalytic amounts of more environmentally friendly materials. Electrochemical strategies that avoid transition-metal catalysts are also emerging as a green alternative for creating sulfonate esters. rsc.orgrsc.org

Atom Economy : Developing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Recent studies have demonstrated efficient methods for synthesizing sulfonate esters and related compounds using greener approaches, such as using potassium metabisulfite (B1197395) as a sulfur dioxide surrogate under electrochemical conditions, which avoids transition-metal catalysts and hazardous reagents. rsc.org

High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) is a transformative approach that utilizes automation and parallelization to conduct a large number of experiments simultaneously on a miniaturized scale. beilstein-journals.organalytical-sales.com This technology dramatically accelerates the discovery and optimization of reaction conditions. For the synthesis of this compound, HTE platforms can rapidly screen hundreds of combinations of catalysts, solvents, bases, and temperatures to identify the optimal conditions for yield and purity in a fraction of the time required by traditional methods. nih.govfairlamb.group

Automated synthesis platforms, or "synthesis robots," can take this a step further. mdpi.com These systems can perform multi-step syntheses, including reaction workups and purifications, with minimal human intervention. acs.orgnih.gov The development of a fully automated process for synthesizing a library of sulfonamides has already been demonstrated, showcasing the potential for such platforms. acs.org Applying this technology to this compound could enable on-demand production and facilitate the rapid synthesis of analogs for research and development. A sulfonate tag has been developed to facilitate automated catch-and-release purification, streamlining the entire process. nih.govuu.nl

Table 2: Hypothetical HTE Screen for Sulfonate Ester Formation

| Well | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A1 | DMAP | Dichloromethane | 25 | 65 |

| A2 | DMAP | Acetonitrile (B52724) | 25 | 72 |

| A3 | Pyridine | Dichloromethane | 25 | 58 |

| A4 | Pyridine | Acetonitrile | 25 | 68 |

| B1 | DMAP | Dichloromethane | 40 | 75 |

| B2 | DMAP | Acetonitrile | 40 | 88 |

| B3 | Pyridine | Dichloromethane | 40 | 70 |

| B4 | Pyridine | Acetonitrile | 40 | 81 |

This table represents a simplified, hypothetical screening to optimize the coupling reaction. Actual HTE screens can involve hundreds or thousands of unique experiments.

Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Control

To ensure the efficiency, safety, and consistency of a chemical synthesis, particularly when scaling up for industrial production, it is crucial to monitor the reaction's progress in real time. numberanalytics.com Advanced analytical techniques are moving out of the quality control lab and being integrated directly into the manufacturing process.